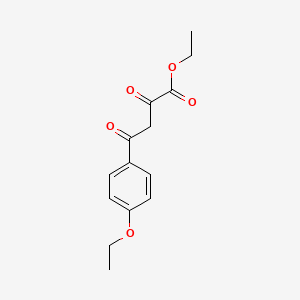

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is 264.09977361 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-11-7-5-10(6-8-11)12(15)9-13(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFMTFLNNBFOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 4 4 Ethoxyphenyl 2,4 Dioxobutanoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For β-diketones like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, NMR is crucial for investigating the keto-enol tautomerism that characterizes this class of compounds. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical solvent like CDCl₃, the enol form of related Ethyl 2,4-dioxo-4-arylbutanoate derivatives is predominant. ut.ac.ir The spectrum of the title compound is expected to show distinct signals corresponding to the ethoxy group on the phenyl ring, the ethyl ester group, the aromatic protons, and the protons within the β-diketone moiety. The ethyl groups each produce a characteristic quartet and triplet pattern. The para-substituted aromatic ring typically displays a pair of doublets (an AA'BB' system). A key signal is the vinylic proton of the enol form, which appears as a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would be expected to show signals for the three carbonyl carbons (two ketones and one ester), which resonate at the downfield end of the spectrum (typically >160 ppm). oregonstate.edu Signals for the aromatic carbons, the carbons of the ethyl and ethoxy groups, and the carbons of the diketone backbone would also be present. The chemical shifts provide definitive evidence for the carbon framework of the molecule.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. researchgate.net

COSY spectra would confirm the coupling between protons on adjacent carbons, for instance, within the ethyl and ethoxy groups.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular skeleton and confirming the placement of functional groups.

The following table summarizes the expected NMR data for the enol tautomer of this compound, based on data from closely related analogues like Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. ut.ac.ir

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl (-CH₃) | Triplet | ~14 |

| Ethyl (-CH₂) | Quartet | ~62 |

| Ethoxy (-CH₃) | Triplet | ~15 |

| Ethoxy (-CH₂) | Quartet | ~64 |

| Aromatic (C-H) | 2 x Doublet | ~115, ~131 |

| Vinylic (=CH) | Singlet | ~98 |

| Aromatic (C-O) | - | ~163 |

| Aromatic (C-C=O) | - | ~126 |

| Ester (C=O) | - | ~161 |

| Enol (C-OH) | - | ~182 |

| Ketone (C=O) | - | ~193 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For this compound, the IR spectrum is dominated by features characteristic of its β-dicarbonyl structure and its prominent keto-enol tautomerism. icm.edu.pl

In nonpolar solvents or in the solid state, β-diketones predominantly exist in the enol form, which is stabilized by a strong intramolecular hydrogen bond. rsc.org This tautomerism significantly influences the vibrational modes observed in the IR spectrum. The diketo form would show two distinct carbonyl (C=O) stretching bands, whereas the enol form displays a more complex pattern due to conjugation and hydrogen bonding. nih.gov

Key vibrational modes for this compound include:

C=O Stretching: The ethyl ester carbonyl group gives rise to a strong absorption band typically in the 1725-1740 cm⁻¹ region. ut.ac.irdocbrown.info The conjugated ketone carbonyl of the enol form absorbs at a lower frequency, often around 1630-1640 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the enol ring produces a strong band, which is often observed near the carbonyl absorption, typically in the 1580-1610 cm⁻¹ range. nih.gov

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations of the ester and the aryl ether are expected in the 1100-1300 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching from the ethyl and ethoxy groups appears just below 3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹.

O-H Stretching: The broad O-H stretching band of the enol, involved in strong intramolecular hydrogen bonding, is often observed in the 2500-3200 cm⁻¹ region, though it can be weak and difficult to distinguish.

The table below details the characteristic IR absorption frequencies for this compound, based on data for analogous compounds. ut.ac.ir

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (Ethyl, Ethoxy) |

| ~1730 | C=O Stretch | Ester |

| ~1630 | C=O Stretch | Conjugated Ketone (Enol) |

| ~1600 | C=C Stretch | Aromatic Ring & Enol |

| ~1250 | C-O Stretch | Aryl Ether & Ester |

| ~1170 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₄H₁₆O₅), the exact mass is 264.100 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 264.

The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for esters, ketones, and aryl ethers would be expected. nsf.govmiamioh.edu Key fragmentation processes likely include:

Loss of the Ethoxy Radical: Cleavage of the C-O bond in the ester group can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.

Loss of an Ethyl Radical: Alpha-cleavage can result in the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group or the ethyl ester.

McLafferty Rearrangement: If sterically possible, this rearrangement can occur in the ester portion.

Cleavage of the Dicarbonyl System: The bond between the two carbonyl carbons is susceptible to cleavage, leading to characteristic fragments.

Aroylium Ion Formation: A prominent fragment often corresponds to the stable aroylium ion derived from the ethoxyphenyl ketone part of the molecule.

The following table outlines some of the plausible major fragment ions and their corresponding m/z values for this compound.

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss |

| 264 | [C₁₄H₁₆O₅]⁺• | Molecular Ion |

| 219 | [M - •OC₂H₅]⁺ | •OCH₂CH₃ |

| 191 | [M - •COOC₂H₅]⁺ | •COOC₂H₅ |

| 163 | [CH₃CH₂O-C₆H₄-CO]⁺ | •CH₂COCOOC₂H₅ |

| 135 | [HO-C₆H₄-CO]⁺ | C₂H₄ (from ethoxy group) |

| 107 | [HO-C₆H₄]⁺ | - |

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and configuration.

For a β-dicarbonyl compound like this compound, a single-crystal X-ray diffraction analysis would provide conclusive evidence of its solid-state tautomeric form. It is highly probable that the compound crystallizes in the enol form, stabilized by a strong, planar, six-membered pseudo-ring formed via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent ketone oxygen. icm.edu.pl

A crystallographic study would yield detailed information on several key structural features:

Tautomeric Form: Definitive confirmation of the enol versus the diketo form in the solid state.

Molecular Geometry: Precise bond lengths and angles, which would reveal the extent of electron delocalization within the conjugated π-system of the enol ring.

Conformation: The orientation of the 4-ethoxyphenyl ring relative to the dicarbonyl moiety and the conformation of the flexible ethyl ester group.

Planarity: Assessment of the planarity of the aromatic ring and the enol ring system.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (if any), C-H•••O interactions, or π-π stacking between aromatic rings, which govern the supramolecular architecture.

The table below summarizes the key structural parameters that can be obtained from an X-ray crystallographic analysis.

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom. |

| Bond Lengths | The distance between bonded atoms, indicating bond order. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles defining the molecule's conformation. |

| Hydrogen Bonding | Geometry of intramolecular and intermolecular hydrogen bonds. |

Computational Chemistry and Theoretical Modeling of Ethyl 4 4 Ethoxyphenyl 2,4 Dioxobutanoate and Analogues

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an essential method for studying the structural and electronic properties of molecules. dntb.gov.ua By approximating the exchange-correlation energy, DFT methods like B3LYP offer a balance of computational efficiency and accuracy for predicting molecular geometries, energies, and other quantum chemical parameters. materialsciencejournal.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of DFT that simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO indicates its ability to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. edu.krdespublisher.com A large energy gap suggests high stability and low reactivity, as it is more difficult to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates a molecule is more reactive. edu.krd

For Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, the HOMO is expected to be distributed over the electron-rich 4-ethoxyphenyl ring system, while the LUMO is likely localized on the electron-deficient 2,4-dioxobutanoate moiety. This separation facilitates intramolecular charge transfer. DFT calculations on analogous compounds, such as other aryldiketo acid derivatives and substituted pyrans, consistently show HOMO-LUMO gaps in the range of 3 to 4 eV, indicating good kinetic stability. materialsciencejournal.orgespublisher.com

Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

| ΔE (Gap) | ELUMO - EHOMO | 3.8 to 4.1 |

Note: Values are representative and derived from DFT/B3LYP calculations on structurally similar compounds.

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net Theoretical frequency calculations, often performed at the B3LYP level, provide a set of normal modes that can be correlated with experimental spectral data. researchgate.net This correlation allows for a precise assignment of vibrational bands to specific functional groups and molecular motions. researchgate.net

For this compound, key vibrational modes include the C=O stretching of the ketone and ester groups, C-O-C stretching of the ether and ester, and various vibrations of the aromatic ring. Theoretical calculations on similar molecules, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate and various benzaldehyde (B42025) derivatives, show excellent agreement between computed and experimental frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.netmdpi.com Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode. researchgate.net

Table 2: Selected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| C=O (Ketone) | Stretching | 1720 - 1740 |

| C=O (Ester) | Stretching | 1750 - 1770 |

| C-O-C (Ether) | Asymmetric Stretching | 1240 - 1260 |

| C-O (Ester) | Stretching | 1100 - 1120 |

Note: Wavenumbers are typical values from DFT calculations on analogous structures and may vary.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. materialsciencejournal.orgdeeporigin.com The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. deeporigin.comwolfram.com

In this compound, the MEP map would show significant negative potential localized around the oxygen atoms of the three carbonyl groups and the ethoxy ether oxygen. These red-colored regions represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the ethyl group and the aromatic ring, indicating sites susceptible to nucleophilic attack. materialsciencejournal.orgbhu.ac.in

The 2,4-dioxobutanoate moiety is known to exhibit keto-enol tautomerism. researchgate.netherts.ac.uk this compound can theoretically exist in multiple tautomeric forms: the diketo form and at least two enol forms, where a hydroxyl group is formed at either the C2 or C4 position. DFT calculations are used to determine the relative energies and stabilities of these different tautomers. herts.ac.uk Studies on the parent 4-phenyl-2,4-dioxobutanoic acid have shown that the enol form, with the keto group closer to the phenyl ring, is often the most abundant tautomer in solution. herts.ac.uk

In addition to tautomerism, conformational analysis via DFT is used to identify the most stable three-dimensional arrangement of the molecule. This involves calculating the potential energy surface by systematically rotating the molecule around its flexible single bonds, such as the C-C bond connecting the phenyl ring to the butanoate chain and the bonds within the ethyl and ethoxy groups. researchgate.net These calculations help identify the global minimum energy conformer and the energy barriers to rotation.

Molecular Dynamics (MD) Simulations for Ligand-Biomolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, which is particularly useful for studying how a ligand interacts with a biological macromolecule like a protein. ijnc.ir

MD simulations are powerful computational experiments used to explore the stability of a ligand within a protein's binding site and to characterize the nature of their interactions. dovepress.com The process typically begins by docking the ligand into the active site of a target protein. This initial complex is then subjected to a simulation that calculates the forces on all atoms and tracks their movements over nanoseconds or longer. semanticscholar.org

Analysis of the MD trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored. A stable RMSD value over time suggests that the ligand has found a stable binding pose. dovepress.comsemanticscholar.org

Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and specific amino acid residues in the binding site. ijnc.ir

Conformational Changes: MD shows how the ligand and the protein might adjust their conformations to achieve an optimal fit. The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the protein or ligand are most flexible during the interaction. semanticscholar.org

Binding Free Energy: Techniques like MM/PBSA can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. semanticscholar.org

For a molecule like this compound, MD simulations could elucidate its dynamic binding patterns within an enzyme's active site, revealing how the ethoxyphenyl and dioxobutanoate moieties contribute to binding and stability. semanticscholar.org

Table 3: Common Metrics in Molecular Dynamics Simulation Analysis

| Metric | Description |

|---|---|

| RMSD | Root Mean Square Deviation: Measures the average deviation of atomic positions over time, indicating the stability of the ligand-protein complex. |

| RMSF | Root Mean Square Fluctuation: Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein or ligand. |

| Hydrogen Bonds | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein, identifying key stabilizing interactions. |

| Rg | Radius of Gyration: Measures the compactness of the protein structure during the simulation. |

The scientific literature contains extensive research on the influence of solvents on the behavior of analogous compounds, particularly β-dicarbonyl compounds, and employs various computational methods to explore these phenomena. These studies often investigate keto-enol tautomerism, conformational preferences, and solvatochromic shifts. For instance, research on related β-ketoesters demonstrates that solvent polarity can significantly influence the equilibrium between keto and enol forms, with more polar solvents often favoring the more polar tautomer. orientjchem.orgmissouri.edu Computational techniques like Density Functional Theory (DFT) combined with continuum solvation models (like PCM) are standard approaches to predict how molecular properties such as geometry, electronic structure, and vibrational frequencies are affected by the solvent environment. primescholars.comresearchgate.net

However, without specific computational data for this compound, it is not possible to provide the detailed research findings and data tables as requested in the article outline. Generating such specific scientific content would require a dedicated theoretical study involving quantum chemical calculations for this molecule in a range of solvents. Such a study would typically calculate parameters like dihedral angles, bond lengths, dipole moments, and relative energies of different conformers or tautomers in various solvent environments.

Due to the strict adherence to the provided outline and the requirement for scientifically accurate data, the section on "Solvent Effects on Molecular Behavior" for this compound cannot be generated at this time.

Investigation of Molecular Interactions and Biological Targets of Ethyl 4 4 Ethoxyphenyl 2,4 Dioxobutanoate and Structural Analogues

Enzymatic Inhibition and Modulatory Activities

The unique structural features of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate and its analogues make them candidates for interaction with various enzymes. Their biological activity is often contingent on the nature of the aryl substituent and the diketoester core.

Src Kinase Inhibition by Aryl Diketoester Derivatives

Recent studies have explored the potential of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. A series of these compounds were synthesized and evaluated for their ability to inhibit Src kinase activity. The general structure of the tested compounds involves the ethyl 2,4-dioxo-butanoate core with various substitutions on the aryl ring.

The inhibitory activities of these derivatives were found to be moderate. The structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the aromatic ring plays a significant role in the inhibitory potency. For instance, a compound with a 3-methyl substituent on the phenyl ring exhibited the highest activity among the tested series. In contrast, derivatives with 2,4-dichloro and 4-fluoro substituents showed comparatively lower activity. All the synthesized compounds demonstrated moderate activity when compared to the reference drug, staurosporine.

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

| Compound | Aryl Substituent | IC50 (µM) |

| 3a | 4-Chloro | 65.4 |

| 3b | 3-Methyl | 48.3 |

| 3c | 4-Methyl | 75.2 |

| 3d | 2,4-Dichloro | 88.1 |

| 3e | 4-Methoxy | 90.3 |

| 3f | 4-Fluoro | 72.5 |

| Staurosporine | - | 0.018 |

Protein Tyrosine Phosphatase (SHP2) Inhibition and Binding Insights

There is currently no direct scientific literature available that specifically investigates the inhibitory activity of this compound or its close aryl diketoester analogues against Protein Tyrosine Phosphatase (SHP2). While the broader class of aryl diketoacids has been explored as inhibitors of another protein tyrosine phosphatase, PTP1B, these findings cannot be directly extrapolated to SHP2 inhibition by aryl diketoesters. The structural and electronic differences between a carboxylic acid and an ethyl ester group would significantly alter the binding interactions with the active site of a phosphatase. Therefore, the potential for this compound and its analogues to act as SHP2 inhibitors remains an open area for future research.

Broad-Spectrum Enzyme Interaction Profiling

A comprehensive broad-spectrum enzyme interaction profiling for this compound has not been reported in the available scientific literature. Such studies are crucial for understanding the selectivity of a compound and identifying potential off-target effects. Without this data, the full enzymatic interaction landscape of this particular chemical entity remains unknown.

Receptor Binding and Allosteric Modulation Studies

The interaction of this compound and its structural analogues with various receptors is another key area of investigation to elucidate their pharmacological potential.

Chemokine Receptor (CCR1, CCR2) Allosteric Ligand Interactions

There is no scientific evidence to suggest that this compound or its aryl diketoester analogues act as allosteric modulators of chemokine receptors CCR1 or CCR2. The known allosteric modulators for these receptors belong to different chemical classes, such as pyrrolone derivatives. The current body of research has not explored the potential for aryl diketoesters to interact with the allosteric binding sites of CCR1 or CCR2.

Apelin Receptor Agonism with Pyrazole-Based Analogues

A significant area of research has focused on the synthesis of pyrazole-based compounds derived from aryl diketoesters and their activity as agonists of the apelin receptor (APJ). The 1,3-dicarbonyl moiety of compounds like this compound serves as a key precursor for the synthesis of pyrazole (B372694) rings through condensation reactions with hydrazine (B178648) derivatives. This synthetic route has been effectively utilized to generate a library of pyrazole-based small molecules that have been tested for their ability to activate the apelin receptor.

The apelinergic system is a promising therapeutic target for cardiovascular and metabolic diseases. The discovery of small molecule agonists for the apelin receptor is of great interest. Research has shown that pyrazole-based agonists can be developed with high potency. A novel pyrazole-based small molecule agonist was identified through focused screening and subsequently optimized. Structural modifications at the N1 position of the pyrazole core and the amino acid side-chain have led to the development of potent agonists with EC50 values in the nanomolar range.

Systematic modifications have provided insights into the structure-activity relationship of these pyrazole-based agonists. For instance, modifications at the N1 position of the pyrazole and the amino acid side chain have been shown to significantly impact potency and functional selectivity, with some compounds showing a bias towards calcium mobilization over β-arrestin recruitment.

Table 2: Apelin Receptor Agonist Activity of Pyrazole-Based Analogues

| Compound | Modification | EC50 (µM) | Ki (µM) |

| 8 | Initial Hit | 21.5 | 5.2 |

| 9 | Optimized Lead | 0.800 | 1.3 |

Analysis of Specific Receptor-Ligand Recognition

The molecular interactions of this compound and its analogues are primarily dictated by their core 1,3-diketone structure, which serves as a crucial building block for biological activity. ut.ac.ir This structural motif is recognized by various biological targets, leading to a range of pharmacological effects. Research into this class of compounds, specifically ethyl 2,4-dioxo-4-arylbutanoate derivatives, has identified them as inhibitors of Src Kinase, a tyrosine kinase involved in cellular signal transduction pathways critical to cell division, survival, and migration. ut.ac.ir The interaction with Src Kinase suggests a potential role for these compounds in cancer therapy. ut.ac.ir

Furthermore, structural analogues have demonstrated affinity for other significant receptors. For instance, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate has been identified as a competitive inhibitor of the angiotensin I (AT1) receptor, indicating a potential for application in cardiovascular conditions. biosynth.com The versatility of the butanoate structure is also seen in related molecules designed to interact with enzymes involved in inflammation. chemimpex.commdpi.com For example, other butanoate derivatives have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade. mdpi.com This suggests that the ethyl 4-aryl-2,4-dioxobutanoate scaffold can be adapted to bind with the active sites of various enzymes, highlighting its potential as a versatile pharmacophore in drug discovery. chemimpex.com

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Elucidation

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. The 1,3-diketone moiety is a key pharmacophore that has been associated with a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, and HIV-1 integrase inhibitory effects. ut.ac.ir Elucidating the structure-activity relationship (SAR) and structure-binding relationship (SBR) is critical for optimizing the potency and selectivity of these compounds. Modifications to the aromatic ring and the stereochemical configuration of the molecule can significantly influence its interaction with biological targets.

The nature and position of substituents on the aromatic ring of ethyl 4-aryl-2,4-dioxobutanoate derivatives play a pivotal role in modulating their biological activity. ut.ac.ir Studies on a series of these compounds as Src Kinase inhibitors revealed that all tested derivatives exhibited moderate activity. ut.ac.ir However, variations in the substituents led to discernible differences in potency.

The introduction of a nitro group, as seen in Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, directs the compound's activity towards the angiotensin I (AT1) receptor, demonstrating that specific substituents can confer selectivity for different biological targets. biosynth.com

| Compound Analogue (Substituent) | Target | Observed Activity | Source |

|---|---|---|---|

| Unsubstituted Phenyl | Src Kinase | Moderate Inhibitory Activity | ut.ac.ir |

| 4-Fluoro | Src Kinase | Lower activity than unsubstituted analogue | ut.ac.ir |

| 2,4-Dichloro | Src Kinase | Lower activity than unsubstituted analogue | ut.ac.ir |

| 2-Nitro | Angiotensin I (AT1) Receptor | Competitive Inhibitor | biosynth.com |

| 4-Methoxy | General Anti-inflammatory | Methoxy group noted as important for activity in related structures | ugm.ac.id |

In a related compound, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, the structure was found to adopt a Z conformation about the C=C double bond. researchgate.net This geometric isomerism can be critical for fitting into the specific binding pocket of a target protein. While specific studies detailing the stereochemical influence for this compound are not extensively documented in the reviewed literature, the established principles of medicinal chemistry suggest that different stereoisomers would likely exhibit varied biological activities. The flexibility of the butanoate chain, combined with the planar aromatic ring and the potential for different tautomeric and isomeric forms, creates a complex conformational landscape that ultimately dictates the molecule's biological function. ut.ac.ir

Prospective Research Avenues and Translational Implications Within Academic Disciplines

Development as Chemical Probes for Biological Pathway Elucidation

The unique structural framework of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate makes it an intriguing candidate for development into a chemical probe for the elucidation of complex biological pathways. While direct studies on this specific molecule as a chemical probe are not yet prevalent, the reactivity of its β,δ-diketoester system offers a versatile platform for the introduction of reporter tags or reactive groups. These modifications would enable the tracking and identification of its molecular targets within a cellular context.

A noteworthy analogue, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, has been identified as a competitive inhibitor of the angiotensin I (AT1) receptor. biosynth.com This finding suggests that the core scaffold of Ethyl 4-aryl-2,4-dioxobutanoate can be tailored to interact with specific biological targets. By strategic functionalization of the ethoxyphenyl ring or the diketone moiety, researchers could potentially develop selective probes for a range of proteins, thereby aiding in the deconvolution of signaling cascades and metabolic pathways. The development of such probes would be invaluable for understanding disease mechanisms and identifying novel therapeutic targets.

Applications as Building Blocks in Advanced Organic Synthesis and Materials Science

The utility of this compound and its derivatives as versatile building blocks in organic synthesis is well-documented. ut.ac.iralfa-chemistry.comboronmolecular.com The presence of multiple reactive sites allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds and other pharmacologically relevant scaffolds.

One significant application lies in the synthesis of substituted pyrimidine (B1678525) derivatives. For instance, a series of pyrimidine compounds with potential anti-inflammatory and analgesic properties were synthesized using precursors derived from similar diketoesters. researchgate.net Furthermore, ethyl 2,4-dioxo-4-arylbutanoates have been successfully employed in the preparation of Src Kinase inhibitors, highlighting their importance in medicinal chemistry. ut.ac.ir The general synthetic route involves the condensation of an appropriate acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. ut.ac.ir

In the realm of materials science, the structural motifs accessible from this class of compounds are being explored for the development of novel functional materials. A related bifunctional molecule, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been synthesized and investigated for its potential as an organogelator for oil spill remediation. mdpi.com This suggests that by incorporating long alkyl chains or other functional groups onto the this compound scaffold, it may be possible to create new materials with tailored properties for applications in areas such as environmental remediation, drug delivery, and electronics.

Table 1: Synthetic Applications of Ethyl 4-aryl-2,4-dioxobutanoate Derivatives

| Derivative Class | Synthetic Application | Reference |

|---|---|---|

| Ethyl 2,4-dioxo-4-arylbutanoates | Synthesis of Src Kinase inhibitors | ut.ac.ir |

| Ethyl 4-aryl-2,4-dioxobutanoate precursors | Synthesis of pyrimidine derivatives with anti-inflammatory activity | researchgate.net |

| Functionalized benzoate (B1203000) esters | Development of organogelators for oil spill remediation | mdpi.com |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is pivotal for the rational design of novel molecules with desired properties. While specific computational studies on this compound are limited, the general approach of using in silico methods to guide the synthesis and evaluation of related compounds is becoming increasingly common.

For example, in the development of novel anti-inflammatory agents based on a tetrahydropyrimidine (B8763341) scaffold, molecular docking studies were employed to understand the binding interactions of the synthesized compounds with their biological target. researchgate.net This computational insight allows for the prediction of binding affinities and the identification of key structural features responsible for biological activity, thereby guiding the design of more potent and selective analogues.

The application of such integrated methodologies to this compound could accelerate the discovery of new derivatives with enhanced biological activity or material properties. Computational tools such as Density Functional Theory (DFT) could be used to predict the reactivity of different sites on the molecule, while molecular docking and dynamics simulations could help in identifying potential biological targets and understanding their binding mechanisms. This in silico data would then inform the experimental synthesis and testing of the most promising candidates, creating a feedback loop that streamlines the discovery process.

Table 2: Computational and Experimental Integration in Drug Design

| Methodology | Application | Benefit |

|---|---|---|

| Molecular Docking | Predicting binding modes of ligands to target proteins | Rationalizes observed biological activity and guides lead optimization |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity | Predicts reaction pathways and helps in designing synthetic routes |

| Experimental Synthesis | Chemical preparation of designed molecules | Validates computational predictions and provides compounds for biological testing |

| Biological Assays | Evaluating the activity of synthesized compounds | Confirms the therapeutic potential and provides data for structure-activity relationship (SAR) studies |

Future Directions in Biocatalysis for Diketoester Derivatives

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of fine chemicals and pharmaceutical intermediates. The application of enzymes to the synthesis and modification of diketoester derivatives like this compound represents a promising area for future research.

While specific biocatalytic routes for this compound are yet to be established, the broader field of biocatalysis for diketones and related esters is advancing. Enzymes such as reductases, transaminases, and lipases could potentially be employed for the stereoselective reduction of the ketone functionalities, the introduction of amino groups, or the hydrolysis/esterification of the ethyl ester, respectively.

The development of novel biocatalysts through protein engineering and directed evolution could lead to enzymes with high selectivity and activity for substrates like this compound. Such advancements would not only provide more sustainable synthetic routes but also enable the production of chiral derivatives that are often more potent and have fewer side effects in pharmaceutical applications. Future research in this area will likely focus on the discovery and engineering of enzymes capable of transforming this versatile building block into a range of high-value chemical entities.

Q & A

Q. What are the primary synthetic routes for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a multi-step esterification process. A common approach involves reacting 4-ethoxybenzoic acid derivatives with ethyl acetoacetate in the presence of sodium ethoxide (NaOEt) under reflux conditions . Key variables include:

- Catalyst selection : Alkali metal alkoxides (e.g., NaOEt) enhance nucleophilic acyl substitution.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reaction rates by stabilizing intermediates.

- Temperature : Reflux (~80°C) ensures complete conversion while minimizing side reactions like decarboxylation.

Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of acid to ester) and using anhydrous conditions to prevent hydrolysis .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation involves:

- Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and ester carbonyl signals (δ 170–175 ppm).

- FT-IR : Confirms C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for diketone) .

- Mass spectrometry : Molecular ion peaks (m/z ~278) validate the molecular formula (C₁₄H₁₆O₅) .

- X-ray crystallography : Resolves spatial arrangement of the ethoxyphenyl and diketone moieties, critical for reactivity studies .

Q. What are the key reactivity patterns of this compound in nucleophilic acyl substitution?

- Methodological Answer : The diketone and ester groups act as electrophilic centers. Reactivity is governed by:

- Nucleophile strength : Primary amines (e.g., methylamine) attack the β-diketone, forming enamine derivatives.

- pH control : Basic conditions deprotonate the α-hydrogen, accelerating enolate formation for Michael additions .

- Steric effects : Bulky nucleophiles (e.g., tert-butanol) favor ester hydrolysis over diketone substitution .

Advanced Research Questions

Q. How can conflicting data on reaction yields for this compound synthesis be resolved?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use HPLC or GC-MS to quantify byproducts (e.g., decarboxylated derivatives).

- Catalyst degradation : Monitor NaOEt activity via titration or replace with stable alternatives like DBU .

- Solvent purity : Anhydrous solvents (≤50 ppm H₂O) are critical; Karl Fischer titration ensures compliance.

Comparative studies using standardized protocols (e.g., USP guidelines) reduce variability .

Q. What strategies optimize the compound’s use in continuous flow reactors for scalable synthesis?

- Methodological Answer : Flow chemistry enhances reproducibility and safety:

- Residence time : 10–15 minutes at 80°C prevents clogging from intermediates.

- Catalyst immobilization : Silica-supported NaOEt improves recyclability (≥5 cycles with <5% yield drop).

- In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Q. How does the ethoxyphenyl substituent influence the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer : The ethoxy group enhances lipophilicity, improving membrane permeability. Mechanistic studies include:

- Docking simulations : Predict binding affinity to targets like cyclooxygenase-2 (COX-2).

- Enzyme assays : Measure IC₅₀ values under varying pH and cofactor conditions (e.g., NADPH for oxidoreductases) .

- Metabolite profiling : LC-MS identifies oxidation products (e.g., carboxylic acids) that may alter bioactivity .

Q. What computational methods predict the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess:

- Radical stability : Spin density maps highlight susceptible sites (e.g., α-C of diketone).

- Transition states : Identify energy barriers for H-atom abstraction by tert-butoxy radicals .

Experimental validation via EPR spectroscopy confirms predicted intermediates .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of vapors (PEL ≤10 mg/m³).

- Spill management : Absorb with vermiculite and neutralize with 5% NaHCO₃ .

Data Analysis and Interpretation

Q. How do substituents on the phenyl ring modulate the compound’s spectroscopic properties?

Q. What methodologies validate the compound’s stability under long-term storage?

- Methodological Answer :

Accelerated stability studies (40°C/75% RH for 6 months) paired with: - HPLC purity checks : Detect degradation products (e.g., hydrolyzed esters).

- DSC/TGA : Assess thermal decomposition thresholds (>150°C indicates robust stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.